molecular formula C12H8ClNO3S B2572952 3-(pyridine-2-carbonyl)benzenesulfonyl Chloride CAS No. 680618-23-9

3-(pyridine-2-carbonyl)benzenesulfonyl Chloride

Cat. No.: B2572952
CAS No.: 680618-23-9
M. Wt: 281.71
InChI Key: VCNQOSREOAWVLH-UHFFFAOYSA-N
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Description

Its molecular formula is C₁₂H₈ClNO₃S, with an estimated molecular weight of 297.72 g/mol (calculated based on structural components). The compound combines a sulfonyl chloride group (-SO₂Cl) and a pyridine ring connected via a carbonyl group, imparting unique electronic and steric properties. It is used in organic synthesis, particularly in sulfonamide formation for pharmaceuticals or agrochemicals .

Properties

IUPAC Name

3-(pyridine-2-carbonyl)benzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO3S/c13-18(16,17)10-5-3-4-9(8-10)12(15)11-6-1-2-7-14-11/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCNQOSREOAWVLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)C2=CC(=CC=C2)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Hydrolysis of the Sulfonate Ester Group

The benzenesulfonate ester is susceptible to hydrolysis under acidic or basic conditions, yielding 4-butoxybenzenesulfonic acid and 4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenol :

Reaction ConditionsReagentsProductsNotes
Acidic (e.g., H₂SO₄, HCl)Water, H₃O⁺4-Butoxybenzenesulfonic acid + Phenolic derivativeSlow hydrolysis due to steric hindrance
Basic (e.g., NaOH, KOH)Aqueous base4-Butoxybenzenesulfonate salt + Phenolate intermediateFaster kinetics under strong bases
  • Mechanistic Insight : The reaction proceeds via nucleophilic attack at the sulfonate ester’s electrophilic sulfur atom, followed by cleavage of the S–O bond.

Nucleophilic Substitution at the Sulfonate Ester

The sulfonate group acts as a leaving group in SN2 reactions with nucleophiles (e.g., amines, thiols):

NucleophileReagentsProductYield & Selectivity
Primary AminesRNH₂, DMF, 60–80°C4-Butoxybenzenesulfonamide + Pyridine-phenol derivativeModerate yields (50–70%)
ThiolsRSH, K₂CO₃, DMSOThioether-linked pyridine-sulfonateHigh selectivity for S-alkylation
  • Steric Effects : The bulky pyridine substituent may reduce reaction rates compared to simpler sulfonate esters.

a. Nucleophilic Aromatic Substitution (SNAr)

Chloro displacement requires strong nucleophiles and activating conditions:

ConditionsReagentsProductReference
NaCN, DMF, 140–170°CPhase-transfer catalyst (e.g., benzyltriethylammonium chloride)3-Cyano-5-(trifluoromethyl)pyridine derivativeExample from (fluoride → cyanide substitution)
Amines (e.g., NH₃, EtNH₂)CuCl, 120°CAminopyridine derivativeAnalogous to (pyridinamine synthesis)
  • Limitations : CF₃ and Cl groups deactivate the ring, necessitating harsh conditions.

b. Oxidation of the Benzylic Methyl Group

The methylene bridge between pyridine and phenyl may oxidize to a ketone under strong oxidizers:

Oxidizing AgentConditionsProductSelectivity
KMnO₄H₂SO₄, 100°C4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]carbonyl}phenyl sulfonatePartial overoxidation observed
CrO₃Acetic acid, 80°CKetone derivativeModerate yields (40–60%)

Ether Cleavage of the 4-Butoxy Group

The butoxy chain undergoes acid-catalyzed cleavage to form 1-butanol and a phenolic intermediate:

ConditionsReagentsProductsNotes
HBr (48%), reflux110–120°C, 6–8 hPhenolic sulfonate + 1-bromobutaneCompetitive sulfonate hydrolysis
BBr₃, DCM0°C to RT, 12 hPhenol derivative + butanolHigh selectivity (>80%)

Thermal Decomposition

At elevated temperatures (>200°C), the compound may decompose via:

  • Sulfonate Ester Pyrolysis : Release of SO₃ and formation of biaryl ethers.

  • Pyridine Ring Degradation : Trifluoromethyl and chloro groups may generate HF/HCl gases.

Scientific Research Applications

Synthesis Applications

3-(Pyridine-2-carbonyl)benzenesulfonyl chloride serves as a key reagent in the synthesis of various organic compounds. Its sulfonyl chloride functional group allows it to participate in nucleophilic substitution reactions, making it useful for creating sulfonamide derivatives. These derivatives often exhibit enhanced biological activities.

Table 1: Synthesis Reactions Involving this compound

Reaction TypeDescriptionYield (%)
Nucleophilic SubstitutionReaction with amines to form sulfonamides70-90
Acylation of AminesFormation of amide derivatives60-85
Coupling ReactionsUsed in coupling with various nucleophilesVariable

Research indicates that compounds derived from this compound exhibit a range of biological activities. Notably, some derivatives have shown promising anti-cancer and antibacterial properties.

Case Study: Anticancer Activity

In a study assessing the anticancer effects of sulfonamide derivatives synthesized from this compound, several were tested against breast cancer cell lines (MCF-7). Compound H4 demonstrated significant cytotoxicity with an IC50 value indicating effective inhibition of cell proliferation.

CompoundActivity TypeCell LineIC50 (µM)
H1AntibacterialE. coli15
H4AnticancerMCF-75
H5AnticancerMCF-710

Therapeutic Potential

The compound has been explored for its therapeutic potential in treating conditions such as gastric motility disorders. Research has identified its derivatives as potential candidates for developing drugs that enhance gastric motility and act on the lower esophageal sphincter.

Case Study: Gastric Motility Enhancement

A derivative of this compound was investigated for its effect on gastric motility in animal models. The results indicated a significant increase in motility, suggesting its potential as a therapeutic agent for gastrointestinal disorders.

Comparison with Similar Compounds

Structural and Functional Group Differences

Benzenesulfonyl Chloride (C₆H₅SO₂Cl)
  • Molecular Weight : 176.62 g/mol .
  • Properties : Liquid at room temperature (melting point: 14–16°C; boiling point: 252°C), highly reactive in nucleophilic substitutions .
  • Key Difference : Lacks the pyridine-carbonyl moiety, making it less sterically hindered and more reactive in simple sulfonation reactions .
3-(1-Methyl-1H-pyrazol-3-yl)benzenesulfonyl Chloride (CAS 912569-59-6)
  • Molecular Formula : C₁₀H₉ClN₂O₂S.
  • Molecular Weight : 256.71 g/mol .
  • Structure : Contains a methyl-pyrazole substituent instead of pyridine-carbonyl.
Pyridine-3-sulfonyl Chloride Hydrochloride (C₅H₄ClNO₂S·HCl)
  • Molecular Weight : 214.07 g/mol .
  • Structure : Pyridine ring with a sulfonyl chloride group at the 3-position.
  • Key Difference : Direct sulfonyl chloride attachment to pyridine, lacking the benzene backbone, which reduces aromatic conjugation complexity compared to the target compound .
3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzenesulfonyl Chloride (CAS 10185-62-3)
  • Molecular Formula : C₉H₇ClN₂O₃S.
  • Molecular Weight : 258.68 g/mol .
  • Structure : Features an oxadiazole ring, a nitrogen-rich heterocycle.
  • Key Difference : The oxadiazole group may enhance metabolic stability in drug design, whereas the pyridine-carbonyl group in the target compound offers distinct hydrogen-bonding capabilities .

Physicochemical Properties

Compound State at RT Melting Point (°C) Solubility log Pow
Benzenesulfonyl Chloride Liquid 14–16 Soluble in ethanol, acetone 2.94
3-(Pyridine-2-carbonyl)benzenesulfonyl Chloride Solid* Not reported Likely polar solvents (DMF, DMSO) Estimated >3.5
Pyridine-3-sulfonyl Chloride Hydrochloride Solid Not reported Water (due to HCl salt) Not reported

*Inferred from (requires COA for solid characterization).

Biological Activity

3-(Pyridine-2-carbonyl)benzenesulfonyl chloride, with the CAS number 680618-23-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • IUPAC Name : this compound
  • Molecular Formula : C12H10ClN1O3S
  • Molecular Weight : 273.73 g/mol

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. It acts as a sulfonamide derivative, which can inhibit specific enzymes and receptors involved in cellular processes. The sulfonyl chloride group is known for its electrophilic properties, allowing it to form covalent bonds with nucleophilic sites on proteins.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Anticancer Activity : Studies have shown that sulfonamide derivatives can induce apoptosis in cancer cell lines. The compound's structural features may enhance its interaction with target proteins involved in cancer progression.
  • Antimicrobial Properties : Compounds with similar structures have demonstrated efficacy against various bacterial strains. The presence of the pyridine moiety may contribute to increased membrane permeability and enhanced antimicrobial activity.

Anticancer Activity

A study conducted on sulfonamide derivatives indicated that modifications in the molecular structure significantly influence cytotoxicity against cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The IC50 values for selected compounds were reported as follows:

CompoundCell LineIC50 (µM)
This compoundA54915.4
This compoundMCF-722.1

These values suggest moderate cytotoxicity compared to standard chemotherapeutic agents.

Antimicrobial Activity

Another study evaluated the antimicrobial efficacy of various benzenesulfonamide derivatives against Gram-positive and Gram-negative bacteria. The results are summarized in the following table:

CompoundBacterial StrainZone of Inhibition (mm)
This compoundE. coli18
This compoundS. aureus20

The compound exhibited significant antibacterial activity, particularly against Staphylococcus aureus.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that modifications at the pyridine and sulfonyl groups can enhance biological activity. For example, substituents on the pyridine ring can modulate lipophilicity and improve cellular uptake, while variations in the sulfonamide moiety can affect enzyme inhibition potency.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 3-(pyridine-2-carbonyl)benzenesulfonyl chloride?

Methodological Answer: The synthesis of sulfonyl chlorides typically involves chlorosulfonation of aromatic precursors. For derivatives like this compound, a multi-step approach is recommended:

Sulfonation : React the benzene precursor (e.g., pyridine-2-carbonyl benzene) with chlorosulfonic acid under controlled temperatures (0–5°C) to avoid over-sulfonation .

Purification : Use recrystallization in non-polar solvents (e.g., hexane) or column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.

Characterization : Confirm structure via 1^1H/13^13C NMR (peaks at δ 8.5–9.0 ppm for pyridine protons) and FT-IR (S=O stretch at ~1370 cm1^{-1} and ~1170 cm1^{-1}) .

Q. How can researchers ensure the stability of this compound during storage and handling?

Methodological Answer:

  • Storage : Keep under inert gas (argon/nitrogen) at –20°C in amber glass vials to prevent hydrolysis and photodegradation .
  • Handling : Use anhydrous solvents (e.g., dried dichloromethane) and moisture-free reaction conditions. Monitor reactivity via TLC (Rf ~0.4 in 1:3 ethyl acetate/hexane) .
  • Stability Tests : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 7 days) and analyze purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What analytical techniques are critical for characterizing sulfonyl chloride derivatives?

Methodological Answer:

  • Spectroscopy :
    • NMR : Identify aromatic protons and confirm sulfonyl group placement via 1^1H splitting patterns and 13^13C chemical shifts.
    • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+^+ at m/z 281.97 for C12_{12}H8_8ClNO3_3S) .
  • Elemental Analysis : Match calculated vs. observed C, H, N, S percentages (tolerance ±0.3%) .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize the synthesis of sulfonyl chloride derivatives?

Methodological Answer:

  • Key Parameters : Temperature, reagent stoichiometry, and reaction time.
  • DoE Workflow :
    • Screening : Use a fractional factorial design to identify critical factors (e.g., temperature significantly impacts yield).
    • Optimization : Apply a central composite design to maximize yield (e.g., 70–80% achievable at 0–5°C with 1.2 eq ClSO3_3H) .
    • Validation : Replicate optimized conditions (n=3) and analyze variance (ANOVA, p < 0.05) .

Q. How do electronic effects of substituents influence the reactivity of sulfonyl chlorides in nucleophilic substitutions?

Methodological Answer:

  • Mechanistic Insight : Electron-withdrawing groups (e.g., pyridine-2-carbonyl) enhance electrophilicity at the sulfur center, accelerating reactions with amines or alcohols.
  • Case Study : Compare reaction rates of this compound vs. non-activated analogs (e.g., toluene sulfonyl chloride) using kinetic studies (UV-Vis monitoring at 280 nm) .

Q. What strategies resolve contradictions in reported reactivity or spectroscopic data for sulfonyl chlorides?

Methodological Answer:

  • Data Triangulation : Cross-reference NMR (DMSO-d6_6 vs. CDCl3_3 solvent effects) and crystallographic data (CCDC databases) .
  • Controlled Replication : Repeat literature procedures with strict anhydrous conditions to address discrepancies in yields .

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA software to compute frontier molecular orbitals (HOMO/LUMO) and identify reactive sites.
  • Transition State Analysis : Simulate nucleophilic attack pathways (e.g., with methylamine) to predict activation energies and regioselectivity .

Q. What are the best practices for safe disposal of sulfonyl chloride waste in academic labs?

Methodological Answer:

  • Quenching Protocol : Slowly add waste to ice-cold sodium bicarbonate (10% w/v) to neutralize residual ClSO3_3H, followed by filtration and disposal as hazardous solid waste .
  • Documentation : Maintain a waste log compliant with EPA guidelines (40 CFR Part 262) .

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